ThrRS-IN-3
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Overview
Description
ThrRS-IN-3 is a highly potent inhibitor of threonyl-tRNA synthetase (ThrRS), an enzyme crucial for protein synthesis. This compound exhibits significant antibacterial activity, particularly against Salmonella enterica, with an IC50 value of 19 nanomolar and a dissociation constant (Kd) of 34 nanomolar .
Preparation Methods
The synthesis of ThrRS-IN-3 involves multiple steps, including the formation of key intermediates and their subsequent coupling under specific reaction conditions. The detailed synthetic route and industrial production methods are proprietary and not publicly disclosed. the general approach involves the use of advanced organic synthesis techniques to achieve the desired molecular structure .
Chemical Reactions Analysis
ThrRS-IN-3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify specific functional groups within the molecule.
Substitution: this compound can undergo substitution reactions, where certain atoms or groups are replaced by others. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles.
Scientific Research Applications
ThrRS-IN-3 has a wide range of scientific research applications:
Chemistry: Used as a tool compound to study the inhibition of threonyl-tRNA synthetase and its effects on protein synthesis.
Biology: Employed in research to understand the role of threonyl-tRNA synthetase in cellular processes and its potential as a target for antibacterial agents.
Medicine: Investigated for its potential therapeutic applications in treating bacterial infections due to its potent antibacterial activity.
Mechanism of Action
ThrRS-IN-3 exerts its effects by binding to the active site of threonyl-tRNA synthetase, thereby inhibiting its activity. This inhibition prevents the enzyme from catalyzing the attachment of threonine to its corresponding tRNA, which is essential for protein synthesis. The molecular targets involved include the catalytic domain and anticodon-binding domain of threonyl-tRNA synthetase .
Comparison with Similar Compounds
ThrRS-IN-3 is unique due to its high potency and specificity for threonyl-tRNA synthetase. Similar compounds include:
Borrelidin: Another potent inhibitor of threonyl-tRNA synthetase with anti-malarial activity.
Albomycin: A natural inhibitor that uses a “Trojan horse” strategy to enter bacterial cells and inhibit threonyl-tRNA synthetase.
Microcin C-related compounds: These compounds also target aminoacyl-tRNA synthetases and exhibit antibacterial activity
This compound stands out due to its high specificity and potency, making it a valuable tool in scientific research and potential therapeutic applications.
Properties
Molecular Formula |
C31H30Cl2N6O5 |
---|---|
Molecular Weight |
637.5 g/mol |
IUPAC Name |
(2S,3R)-2-amino-N-[(1R)-2-[3-(6,7-dichloro-4-oxoquinazolin-3-yl)propanoylamino]-1-[3-(1-oxo-2,3-dihydroisoindol-5-yl)phenyl]ethyl]-3-hydroxybutanamide |
InChI |
InChI=1S/C31H30Cl2N6O5/c1-16(40)28(34)30(43)38-26(19-4-2-3-17(9-19)18-5-6-21-20(10-18)13-36-29(21)42)14-35-27(41)7-8-39-15-37-25-12-24(33)23(32)11-22(25)31(39)44/h2-6,9-12,15-16,26,28,40H,7-8,13-14,34H2,1H3,(H,35,41)(H,36,42)(H,38,43)/t16-,26+,28+/m1/s1 |
InChI Key |
SXLUECWAPXFDGD-RKQBMHSKSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CNC(=O)CCN1C=NC2=CC(=C(C=C2C1=O)Cl)Cl)C3=CC=CC(=C3)C4=CC5=C(C=C4)C(=O)NC5)N)O |
Canonical SMILES |
CC(C(C(=O)NC(CNC(=O)CCN1C=NC2=CC(=C(C=C2C1=O)Cl)Cl)C3=CC=CC(=C3)C4=CC5=C(C=C4)C(=O)NC5)N)O |
Origin of Product |
United States |
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